molecular formula C16H18BrCl2N3O3 B601507 Halofuginone Hydrochloride CAS No. 1217623-74-9

Halofuginone Hydrochloride

Cat. No. B601507
M. Wt: 451.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halofuginone is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga . It is sold under the brand name Halocur and is used as a coccidiostat in veterinary medicine . It is also a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression .


Molecular Structure Analysis

Halofuginone has a molecular formula of C16H17BrClN3O3 . It is a low molecular weight quinazolinone alkaloid .


Chemical Reactions Analysis

Halofuginone is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation .


Physical And Chemical Properties Analysis

Halofuginone has an average molecular weight of 414.681 and a monoisotopic molecular weight of 413.014181779 . It is readily bioavailable and rapidly absorbed following oral administration .

Scientific Research Applications

Fibrosis and Autoimmune Diseases

  • Scientific Field : Medical Science
  • Application Summary : Halofuginone has been found to inhibit Smad3 phosphorylation downstream of the TGFβ signaling pathway, which results in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . It also inhibits Th17 cell differentiation, thereby inhibiting inflammation and the autoimmune reaction by activating the amino acid starvation and integrated stress responses .
  • Results or Outcomes : The outcomes of these applications are the inhibition of fibrosis and the reduction of inflammation and autoimmune reactions .

COVID-19 Treatment

  • Scientific Field : Virology
  • Application Summary : Halofuginone has been tested as a treatment for COVID-19 due to its potent in vitro activity against the SARS-CoV-2 virus .
  • Methods of Application : In a phase II, randomized, double-blind, placebo-controlled, dose-ranging, safety and tolerability trial, symptomatic (≤ 7 days), mostly vaccinated, non-hospitalized adults with mild to moderate COVID-19 were given halofuginone 0.5mg, 1mg or a placebo orally once daily for 10 days .
  • Results or Outcomes : The treatment was found to be safe and well-tolerated, but it did not decrease the SARS-CoV-2 viral load decay rate within 10 days .

Neuroprotection in Ischemic Retinal Degenerative Diseases

  • Scientific Field : Neurology
  • Application Summary : Halofuginone has shown a significant neuroprotective effect by inhibiting HIF-1α expression in a murine retinal ischemia-reperfusion model .
  • Results or Outcomes : The administration of halofuginone resulted in significant neuroprotection in the model, indicating its potential as a neuroprotective agent in ischemic retinal degenerative diseases .

Safety And Hazards

Halofuginone can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Halofuginone .

properties

IUPAC Name

7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFYBQUXAJOKAL-QDVCFFRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrCl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46781676

Citations

For This Compound
5
Citations
IF Prinsloo, NH Zuma, J Aucamp… - Chemical Biology & …, 2021 - Wiley Online Library
Currently available drugs being used to treat leishmaniasis have several shortcomings, including high toxicity, drug administration that requires hospitalization, and the emergence of …
Number of citations: 15 onlinelibrary.wiley.com
X Zhao, B Wang, K Xie, J Liu, Y Zhang, Y Wang… - … of Chromatography B, 2018 - Elsevier
… Halofuginone hydrochloride (98% purity) and narasin standard (95% purity) were obtained from Toronto Research Chemicals Inc. (Toronto, Canada). Monensin sodium salt (95% purity)…
Number of citations: 27 www.sciencedirect.com
J Wu, KC Venkata Subbaiah, LH Xie, F Jiang… - bioRxiv, 2019 - biorxiv.org
… Halofuginone hydrochloride (Halo) was purchased from Santa Cruz Biotechnology (sc-211579). Isoprenaline (ISO) and cycloheximide (CHX) were purchased from Sigma-Aldrich. The …
Number of citations: 4 www.biorxiv.org
A Anadón, MR Martínez-Larrañaga, I Ares… - Veterinary …, 2018 - Elsevier
This chapter summarizes the use of drugs, feed additives, biocides and chemicals in the production of food-producing animals. The marketing authorization procedure for veterinary …
Number of citations: 40 www.sciencedirect.com
S Tuck, A Furey, M Danaher - Chemical Analysis of Non …, 2016 - Wiley Online Library
Animal‐based food production systems are faced by a number of parasite challenges that may be treated through prophylactic and therapeutic administration of pharmaceutical …
Number of citations: 7 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.